Rec 15/2615 dihydrochloride
Overview
Description
Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist. It is known for its high affinity and selectivity towards α1B-adrenoceptors, with Ki values of 0.3, 1.9, and 2.6 nM at human α1B, α1A, and α1D receptors, respectively . This compound is primarily used in scientific research to study the role of α1B-adrenoceptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rec 15/2615 dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy and amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Rec 15/2615 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and methoxy groups. These reactions include:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions are various substituted derivatives of this compound, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Rec 15/2615 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the selectivity and affinity of α1B-adrenoceptors.
Biology: The compound is employed in experiments to understand the role of α1B-adrenoceptors in cellular signaling and physiological processes.
Medicine: Research involving this compound helps in the development of new therapeutic agents targeting α1B-adrenoceptors for conditions such as hypertension and benign prostatic hyperplasia.
Industry: The compound is used in the development of new drugs and in the study of adrenergic receptor pharmacology
Mechanism of Action
Rec 15/2615 dihydrochloride exerts its effects by selectively binding to α1B-adrenoceptors, thereby blocking the action of endogenous catecholamines such as norepinephrine. This antagonistic action leads to the inhibition of α1B-adrenoceptor-mediated signaling pathways, resulting in various physiological effects such as vasodilation and reduced smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenoceptor antagonist with a broader selectivity profile.
Tamsulosin: A selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Doxazosin: An α1-adrenoceptor antagonist with a longer duration of action compared to prazosin
Uniqueness
Rec 15/2615 dihydrochloride is unique due to its high selectivity for α1B-adrenoceptors, making it a valuable tool for studying the specific role of these receptors in various physiological and pathological processes. Its high affinity and selectivity distinguish it from other α1-adrenoceptor antagonists, which may have broader or different selectivity profiles .
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSTPYGKYGQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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